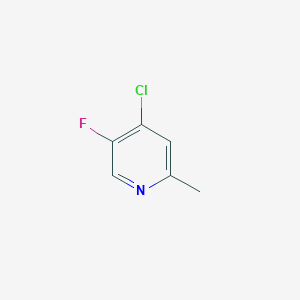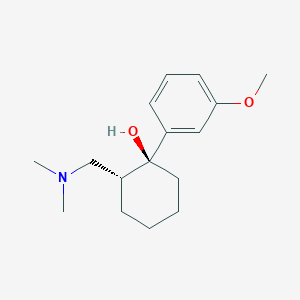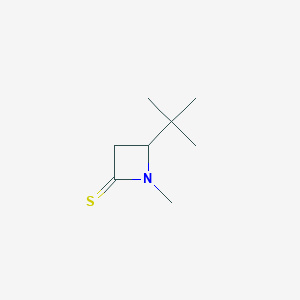
1-Methyl-4-tert-butylazetidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-tert-butylazetidine-2-thione is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of azetidine derivatives and has a molecular formula of C8H15NS. In
Applications De Recherche Scientifique
1-Methyl-4-tert-butylazetidine-2-thione has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use as a corrosion inhibitor, as well as in the field of polymer science.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-tert-butylazetidine-2-thione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This leads to the disruption of cell wall formation and ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause any significant biochemical or physiological effects in humans. However, it has been shown to be effective against a variety of bacterial and fungal strains, including drug-resistant strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Methyl-4-tert-butylazetidine-2-thione is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new drugs. Additionally, its low toxicity and ease of synthesis make it an attractive compound for laboratory experiments. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential applications.
Orientations Futures
There are several future directions for the study of 1-Methyl-4-tert-butylazetidine-2-thione. One direction is the development of new drugs based on its antibacterial, antifungal, and antiviral properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of polymer science. Finally, studies on its potential use as a corrosion inhibitor could lead to the development of new materials with improved durability.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-tert-butylazetidine-2-thione involves the reaction of tert-butylamine with carbon disulfide in the presence of sodium hydroxide. The product is then treated with methyl iodide to obtain the final compound. The synthesis method is relatively simple and yields a high purity product.
Propriétés
Numéro CAS |
175467-61-5 |
|---|---|
Formule moléculaire |
C8H15NS |
Poids moléculaire |
157.28 g/mol |
Nom IUPAC |
4-tert-butyl-1-methylazetidine-2-thione |
InChI |
InChI=1S/C8H15NS/c1-8(2,3)6-5-7(10)9(6)4/h6H,5H2,1-4H3 |
Clé InChI |
WWPIBIYVSAKYDR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CC(=S)N1C |
SMILES canonique |
CC(C)(C)C1CC(=S)N1C |
Synonymes |
2-Azetidinethione, 4-(1,1-dimethylethyl)-1-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



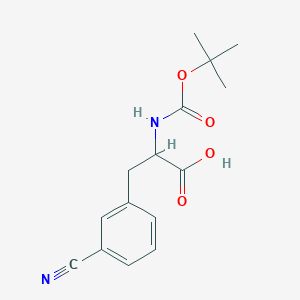
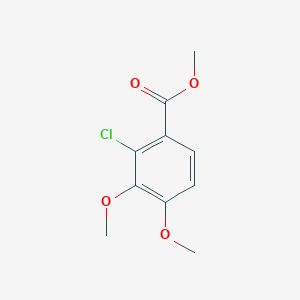


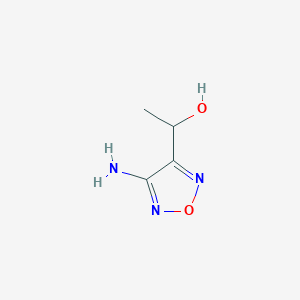
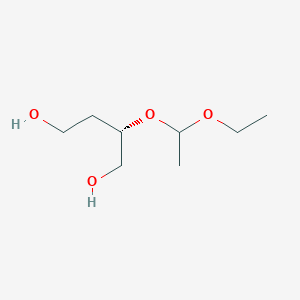
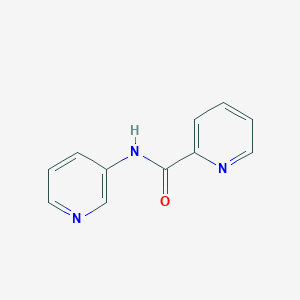
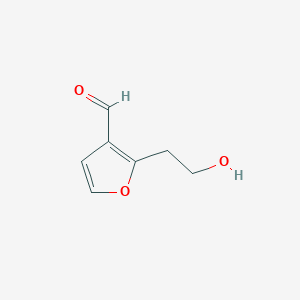

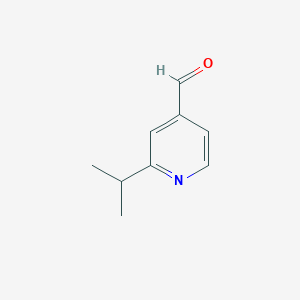
![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)
